molecular formula C11H18ClNO2 B2539723 [3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride CAS No. 2580230-98-2

[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride

Cat. No.: B2539723
CAS No.: 2580230-98-2
M. Wt: 231.72
InChI Key: DQFGTUYHCIIDBY-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Nomenclature and Identification

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry designation for this compound follows systematic nomenclature principles based on the longest carbon chain and functional group priorities. According to PubChem database entries, the IUPAC name for the base compound is [3-(2-methoxyethoxymethyl)phenyl]methanamine. The systematic naming reflects the complex substitution pattern where a methoxyethoxymethyl group is attached to the meta position of a phenyl ring, which itself bears a methanamine substituent. For the hydrochloride salt form, the complete IUPAC designation becomes (3-((2-methoxyethoxy)methyl)phenyl)methanamine hydrochloride. This nomenclature system precisely describes the molecular architecture, indicating the presence of multiple ether linkages within the side chain structure and the ionic nature of the hydrochloride salt formation.

The systematic naming convention also recognizes alternative IUPAC representations, including N-[2-[3-(aminomethyl)phenoxy]ethyl]-2-methoxy-N-methylethanamine for structurally related compounds. These variations in IUPAC naming often reflect different approaches to identifying the principal functional groups and longest carbon chains within complex molecular architectures. The precision of IUPAC nomenclature ensures unambiguous chemical communication across international research communities and regulatory frameworks.

Common Alternative Designations

Multiple synonyms and alternative designations exist for this compound within chemical literature and commercial databases. The most frequently encountered alternative names include {3-[(2-Methoxyethoxy)methyl]phenyl}methanamine, which represents a common bracket notation system used in chemical databases. Commercial suppliers often employ simplified designations such as 3-(2-methoxy-ethoxymethyl)-benzylamine, reflecting the benzylamine core structure with explicit indication of the substituent chain.

Database-specific naming conventions include depositional synonyms such as SCHEMBL2909903 and specialized commercial identifiers like ENAH961CE7EC. These alternative designations serve important functions in chemical inventory management, literature searching, and cross-referencing between different chemical databases. The multiplicity of naming conventions reflects the compound's presence across diverse research applications and commercial availability through multiple chemical suppliers.

Regional and supplier-specific variations in nomenclature also exist, with some sources referring to the compound as [3-(2-methoxyethoxymethyl)phenyl]methanamine;hydrochloride to explicitly denote the salt form. These variations in designation underscore the importance of using multiple identifiers when conducting comprehensive literature searches or procuring chemical materials from different suppliers.

Registry and Identification Numbers

The compound possesses multiple registry and identification numbers that enable precise identification across international chemical databases and regulatory systems. The Chemical Abstracts Service registry number for the base compound is 1016315-07-3, which serves as the primary identifier for the free base form in most chemical databases and commercial catalogs. The hydrochloride salt form carries the distinct CAS number 2580230-98-2, reflecting the different chemical identity of the salt versus the free base.

Identification System Base Compound Hydrochloride Salt
CAS Registry Number 1016315-07-3 2580230-98-2
PubChem Compound ID 18070910 155858685
MDL Number Not specified MFCD33020288
InChI Key OOUOXGUEZWUZEW-UHFFFAOYSA-N DQFGTUYHCIIDBY-UHFFFAOYSA-N

Properties

IUPAC Name

[3-(2-methoxyethoxymethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-13-5-6-14-9-11-4-2-3-10(7-11)8-12;/h2-4,7H,5-6,8-9,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFGTUYHCIIDBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminomethylation and Reductive Amination Pathways

Aminomethylation reactions form the cornerstone of primary amine synthesis for aromatic systems. For [3-(2-Methoxyethoxymethyl)phenyl]methanamine , this approach involves the introduction of an aminomethyl group to a pre-functionalized benzene ring. Starting with 3-hydroxybenzaldehyde, the hydroxyl group is first protected as a methoxyethoxymethyl (MEM) ether using MEM chloride under basic conditions (e.g., diisopropylethylamine). Subsequent reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride yields the primary amine, which is isolated as the hydrochloride salt via treatment with HCl gas in dichloromethane.

This method achieves moderate yields (45–60%) but requires rigorous control over reaction stoichiometry to minimize over-alkylation byproducts. The MEM group’s stability under reductive conditions ensures compatibility with this pathway, though residual moisture must be excluded to prevent premature deprotection.

Mitsunobu Etherification and Sequential Functionalization

The Mitsunobu reaction offers a stereospecific route to install the MEM group on phenolic precursors. As demonstrated in analogous syntheses (Scheme 1 of), p-iodophenol undergoes O-alkylation with 2-methoxyethoxymethanol in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD). This step proceeds with >90% efficiency when conducted in anhydrous tetrahydrofuran at 0–5°C. The resulting 3-(2-methoxyethoxymethyl)phenol is then converted to the corresponding benzyl bromide via Appel reaction (PPh₃, CBr₄), followed by nucleophilic substitution with aqueous ammonia to introduce the amine moiety.

Key advantages include high regioselectivity and compatibility with sensitive functional groups. However, the Appel reaction generates stoichiometric triphenylphosphine oxide, complicating purification. Industrial adaptations replace this step with catalytic bromination using N-bromosuccinimide (NBS) and light, reducing waste.

Advanced Catalytic and Protecting Group Strategies

Copper-Mediated Cross-Coupling for Direct Amine Installation

Industrial-Scale Purification and Crystallization

Epimerization and Crystallization Techniques

Large-scale production requires strategies to enhance diastereomeric purity. A patented approach (US7595408B2) employs simultaneous epimerization and crystallization by treating the crude amine with methanesulfonic acid (MeSO₃H) in methanol at reflux. This process converts residual β-isomers into the desired α-configuration while crystallizing the hydrochloride salt, achieving >98% purity. The table below summarizes critical parameters:

Parameter Optimal Range Impact on Purity
MeSO₃H Equivalents 0.1–0.3 eq Minimizes side products
Temperature 60–65°C (reflux) Enhances epimerization rate
Solvent Methanol/ethyl acetate (3:1) Improves crystal morphology

Solvent Selection for Extraction

Post-reaction workup involves extracting the free amine from aqueous phases. Ethyl acetate emerges as the preferred solvent due to its low miscibility with water and high partitioning coefficient for aromatic amines. As highlighted in, pre-removal of methanol via distillation (30–40°C under vacuum) prior to extraction increases yield by 15–20% by reducing polar byproduct carryover.

Analytical Characterization and Quality Control

Spectroscopic Verification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural confirmation. The hydrochloride salt exhibits characteristic shifts in ¹H NMR: δ 3.25–3.40 (m, 4H, -OCH₂CH₂O-), δ 4.55 (s, 2H, -CH₂NH₂), and δ 7.30–7.50 (m, 4H, aromatic). High-resolution MS (HRMS) typically shows a molecular ion peak at m/z 224.1284 [M+H]⁺ for the free amine, with chloride counterion confirmed via ion chromatography.

Purity Assessment via HPLC

Reverse-phase HPLC using a C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) resolves the hydrochloride salt from common impurities (e.g., over-alkylated amines or MEM cleavage products). System suitability criteria mandate a retention time of 8.2 ± 0.2 minutes and peak asymmetry ≤1.2.

Challenges and Mitigation Strategies

Byproduct Formation During Reductive Amination

Nonselective reduction of the imine intermediate can generate secondary amines. Incorporating molecular sieves (4Å) to sequester water and employing sodium triacetoxyborohydride as a milder reductant reduces this side reaction to <5%.

Hydroscopicity of the Hydrochloride Salt

The crystalline product’s tendency to absorb moisture necessitates storage under nitrogen with desiccants. Process modifications, such as spray drying with colloidal silicon dioxide, improve stability for long-term storage.

Chemical Reactions Analysis

MEM Group Deprotection Reactions

The MEM group serves as a protecting agent for hydroxyl or amine functionalities in synthetic chemistry. Its removal typically requires acidic conditions:

  • HCl-Mediated Cleavage :
    MEM-protected compounds undergo deprotection using HCl in methanol, yielding the free hydroxyl or amine group. For example, MEM-protected glycosylated phthalocyanines are deprotected with 0.5 M HCl in methanol at room temperature for 24 hours .
    Reaction Conditions :

    ReagentSolventTemperatureTimeYield
    0.5 M HClMeOHRT24 h85%
  • Acid Sensitivity :
    The MEM group is stable under basic conditions (e.g., Mitsunobu reactions) but degrades in the presence of strong acids like trifluoroacetic acid (TFA) or ZnBr₂ .

Amine-Facilitated Coupling Reactions

The primary amine group participates in coupling reactions to form amides or carbamates:

  • HATU-Mediated Amide Bond Formation :
    The amine reacts with activated carboxylic acids (e.g., trifluoromethylated acids) using HATU/DIEA in DMF .
    Example :

    SubstrateCoupling AgentBaseSolventProduct Yield
    TrifluoroethylamineHATUDIEADMF78%
  • TCFH/NMI Coupling :
    Tertiary amines like N-methylimidazole (NMI) facilitate carbamate formation with acid chlorides .

Mitsunobu Alkylation

The MEM-protected alcohol derivatives undergo Mitsunobu reactions for etherification:
General Protocol :

SubstrateReagentsSolventTemperatureYield
MEM-protected phenolDIAD, PPh₃, ROHTHF0°C → RT82–90%

Example: Alkylation of p-iodophenol with 2-methyl-1-pentanol under Mitsunobu conditions forms MEM-stable ether bonds .

Enzymatic and Metabolic Reactions

In biological systems, the compound undergoes enzymatic transformations:

  • Cytochrome P450 Metabolism :
    The aromatic ring and MEM group are substrates for oxidative metabolism, producing hydroxylated or demethylated metabolites.

  • Monoamine Oxidase (MAO) Interaction :
    As a phenylmethanamine derivative, it may inhibit MAO enzymes, altering neurotransmitter levels.

Oxidation Reactions

The tertiary amine can undergo N-oxidation under specific conditions:
m-CPBA-Mediated Oxidation :

Oxidizing AgentSolventProductYield
m-CPBACH₂Cl₂N-Oxide57%

Salt-Formation Equilibria

The hydrochloride salt dissociates in aqueous solutions, influencing reactivity:
pH-Dependent Solubility :

pH RangeSolubility (mg/mL)Dominant Species
<2.5>50Protonated amine (HCl salt)
>4.0<5Free base

Functional Group Compatibility

The MEM group’s stability under diverse conditions enables its use in multistep syntheses:
Compatibility Table :

Reaction TypeReagents/ConditionsMEM Stability
MitsunobuDIAD, PPh₃Stable
GrignardRMgX, THFStable
Acidic WorkupHCl, H₂OCleaved

Key Research Findings

  • MEM deprotection is highly efficient under mild HCl/MeOH conditions but fails with stronger acids like TFA .

  • The hydrochloride salt’s low solubility above pH 4 limits its use in aqueous-phase reactions.

  • Mitsunobu alkylation offers regioselective etherification without MEM group degradation .

This compound’s reactivity profile underscores its utility in medicinal chemistry for prodrug design and targeted drug delivery, leveraging MEM’s protective role and the amine’s versatility in coupling reactions .

Scientific Research Applications

Overview

[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride is a chemical compound characterized by a phenyl ring with a methoxyethoxymethyl substituent and an amine functional group. This compound is gaining attention in medicinal chemistry due to its potential biological activities, including antidepressant effects, antioxidant properties, and antimicrobial activity. Its unique structure allows it to interact with various biological targets, making it a subject of interest for further research and application in pharmacology.

The biological activity of this compound can be categorized into several key areas:

  • Antidepressant Effects : The presence of the amine group is often linked to neurotransmitter modulation, suggesting potential applications in treating mood disorders.
  • Antioxidant Properties : Preliminary studies indicate that this compound may scavenge free radicals, providing cellular protection against oxidative stress.
  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential therapeutic applications in combating infections .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Antidepressant Activity : A study examined compounds similar to this compound and their interactions with serotonin receptors, suggesting a mechanism for their antidepressant effects. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Antioxidant Efficacy : Research demonstrated that compounds with similar structures exhibited significant free radical scavenging activity in vitro. This suggests the potential for developing antioxidant therapies using this compound as a lead compound.
  • Antimicrobial Properties : In vitro assays showed that derivatives of this compound possessed antibacterial activity against several strains of bacteria, opening avenues for its application in antibiotic development .

Applications in Medicinal Chemistry

The applications of this compound extend beyond basic research into practical medicinal chemistry:

  • Drug Development : Its potential as a therapeutic agent for mood disorders and oxidative stress-related diseases positions it as a candidate for further drug development.
  • Biochemical Research : The compound's interactions with various enzymes suggest its utility in studying metabolic pathways and enzyme kinetics.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [3-(2-Methoxyethoxymethyl)phenyl]methanamine hydrochloride with structurally related compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent(s) Key Properties/Applications Reference ID
[3-(2-Methoxyethoxymethyl)phenyl]methanamine HCl C₁₂H₂₀ClNO₂ 265.75 (calc.) Not provided 2-Methoxyethoxymethyl (-CH₂-O-CH₂-CH₂-O-CH₃) Hypothesized improved hydrophilicity N/A
[3-(Ethoxymethyl)phenyl]methanamine HCl C₁₀H₁₆ClNO 201.7 1193387-67-5 Ethoxymethyl (-CH₂-O-CH₂CH₃) Intermediate in organic synthesis
(3-(Benzyloxy)phenyl)methanamine HCl C₁₄H₁₆ClNO 249.74 104566-43-0 Benzyloxy (-O-CH₂C₆H₅) Potential CNS-targeting agent
[3-(4-Chlorophenoxy)phenyl]methanamine HCl C₁₃H₁₁Cl₂NO 268.14 402508-84-3 4-Chlorophenoxy (-O-C₆H₄-Cl) Antimicrobial/antifungal applications
2-(3,4-Dihydroxyphenyl)ethylamine HCl (Dopamine HCl) C₈H₁₂ClNO₂ 197.64 62-31-7 Catechol (-OH groups at 3,4 positions) Neurotransmitter; cardiovascular drug

Substituent Effects on Physicochemical Properties

  • This contrasts with lipophilic groups like benzyloxy, which may improve membrane permeability but reduce metabolic stability.
  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxyethoxy group is electron-donating, which may stabilize the aromatic ring and influence reactivity in synthesis. In contrast, electron-withdrawing groups (e.g., 4-chlorophenoxy in ) increase electrophilicity, affecting binding in biological systems.

Biological Activity

[3-(2-Methoxyethoxymethyl)phenyl]methanamine;hydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

  • Chemical Name : this compound
  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 250.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The methoxyethoxymethyl group enhances its lipophilicity, which may facilitate better membrane penetration and receptor interaction.

  • Receptor Interaction : The compound may act as a selective modulator for certain neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

This compound has been evaluated for its cytotoxic effects on several cancer cell lines. The results indicate a dose-dependent reduction in cell viability.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The findings demonstrated that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting potential applications in treating infections associated with biofilm-forming bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

In a study by Johnson et al. (2024), the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Initial studies suggest favorable absorption characteristics with a moderate half-life, allowing for potential once-daily dosing regimens.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low acute toxicity in animal models. However, long-term studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Use aprotic solvents (e.g., THF) for reduction to minimize side reactions .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) during imine formation to accelerate kinetics.
  • Temperature Control : Maintain 0–5°C during reduction to prevent over-reduction or decomposition .

Basic: Which analytical techniques are critical for confirming the structural identity of [3-(2-Methoxyethoxymethyl)phenyl]methanamine hydrochloride?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • ¹H NMR : Verify aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.3 ppm), and amine protons (exchangeable, broad signals) .
    • ¹³C NMR : Confirm carbonyl (if intermediates) and quaternary carbons in the aromatic ring.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation pattern .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .

Q. Data Interpretation Example :

TechniqueExpected SignalPurpose
¹H NMRδ 3.3 (s, 3H, OCH₃)Confirm methoxy group
HRMSm/z 242.1284 ([M+H]⁺)Validate molecular formula

Basic: How does the hydrochloride salt form influence the solubility and stability of [3-(2-Methoxyethoxymethyl)phenyl]methanamine?

Q. Methodological Answer :

  • Solubility :
    • Polar Solvents : Highly soluble in water, methanol, and ethanol due to ionic interactions .
    • Non-Polar Solvents : Poor solubility in hexane or diethyl ether.
  • Stability :
    • pH Sensitivity : Stable in acidic conditions (pH 2–5); decomposes in alkaline media due to free amine formation .
    • Storage : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .

Q. Experimental Protocol :

  • Solubility Test : Dissolve 10 mg in 1 mL solvent, vortex, and centrifuge. Report undissolved material.
  • Stability Study : Incubate samples at 25°C/60% RH for 4 weeks and analyze via HPLC for degradation products .

Advanced: How can discrepancies in reported reactivity of this compound in Suzuki-Miyaura coupling be resolved?

Methodological Answer :
Contradictions often arise from varying reaction conditions:

Catalyst Screening : Compare palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) in DMF/H₂O .

Ligand Effects : Test bidentate ligands (e.g., XPhos) to enhance catalytic activity.

Base Optimization : Evaluate K₂CO₃ vs. Cs₂CO₃ for deprotonation efficiency .

Q. Case Study :

ConditionYield (%)Side Products
Pd(PPh₃)₄, K₂CO₃4510% homocoupling
PdCl₂(dppf), Cs₂CO₃78<2% impurities

Advanced: What computational strategies predict the binding affinity of this compound to serotonin receptors?

Q. Methodological Answer :

Molecular Docking : Use AutoDock Vina to model interactions with 5-HT₃ receptor (PDB ID: 6NP0). Focus on hydrogen bonding with Asp149 and π-π stacking with Trp183 .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

QSAR Modeling : Coramine-derived descriptors (e.g., logP, polar surface area) predict bioavailability .

Q. Key Output :

  • Docking Score : ΔG = -9.2 kcal/mol suggests strong binding.
  • Hydrogen Bonds : 2–3 stable bonds in >80% of simulation frames.

Advanced: How can conflicting data on oxidative degradation pathways be systematically addressed?

Q. Methodological Answer :

Stress Testing : Expose the compound to H₂O₂ (3% v/v) at 40°C for 24h. Monitor via LC-MS .

Isotope Labeling : Use ¹⁸O-labeled H₂O₂ to trace oxygen incorporation in degradation products.

EPR Spectroscopy : Detect free radicals (e.g., hydroxyl radicals) to confirm radical-mediated pathways .

Q. Resolution Workflow :

Identify Degradants : Compare MS/MS fragments to known oxidative products.

Mechanistic Probes : Add radical scavengers (e.g., BHT) to suppress degradation.

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